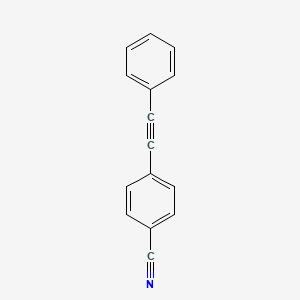

4-(2-Phenyleth-1-ynyl)benzonitrile

Description

Significance of Arylalkynes and Nitrile-Containing Compounds in Modern Chemistry

Arylalkynes, hydrocarbons containing a substituted or unsubstituted aromatic ring directly attached to a carbon-carbon triple bond, are pivotal building blocks in contemporary organic synthesis. Their rigid, linear geometry and the high electron density of the alkyne moiety make them versatile precursors for a wide array of molecular architectures. They readily participate in various transformations, including cycloadditions, polymerization, and cross-coupling reactions, enabling the construction of complex organic frameworks. The utility of arylalkynes extends to materials science, where their unique electronic and photophysical properties are harnessed in the design of organic semiconductors, nonlinear optical materials, and molecular wires.

Similarly, nitrile-containing compounds, characterized by the presence of a cyano (-C≡N) functional group, are of paramount importance in both laboratory and industrial chemistry. wikipedia.orgebsco.com The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, carboxylic acids, and ketones. libretexts.org This transformative potential makes nitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chembk.com Furthermore, the strong dipole moment and linear nature of the nitrile group influence the molecular packing and electronic properties of the molecules in which they are present, making them key components in the development of liquid crystals and other advanced materials. libretexts.org Aryl nitriles, which feature a nitrile group attached to an aromatic ring, are particularly significant in this regard. fiveable.me

Overview of the Chemical Compound 4-(2-Phenyleth-1-ynyl)benzonitrile within Chemical Literature

This compound, also known by synonyms such as (4-cyanophenyl)phenylacetylene and 1-(4-cyanophenyl)-2-phenylacetylene, is a bifunctional molecule that incorporates both an arylalkyne and a nitrile moiety. chemsrc.com This unique combination of functional groups imparts a distinct set of chemical and physical properties that have garnered significant interest within the scientific community. The compound presents as a white to pale yellow solid and is relatively stable under normal conditions. chembk.com Its molecular structure consists of a phenyl group and a cyanophenyl group linked by a carbon-carbon triple bond.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₉N chemicalbook.com |

| Molecular Weight | 203.24 g/mol chemicalbook.com |

| Melting Point | 106-108 °C chemicalbook.com |

| Boiling Point | 163 °C at 2 Torr chemicalbook.com |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

The presence of the electron-withdrawing nitrile group and the electron-donating phenylethynyl group creates a molecule with interesting electronic properties, making it a valuable component in the study of charge transfer and molecular electronics.

Research Landscape and Emerging Trends Pertaining to this compound

Current research involving this compound is multifaceted, with a strong focus on its application as a building block in the synthesis of more complex molecules and materials. A significant area of investigation involves its use in cross-coupling reactions, where the alkyne and nitrile functionalities can be selectively manipulated to create novel organic structures. For instance, it is utilized as a test compound for advancing cross-coupling methodologies. chemicalbook.com

A prominent emerging trend is the exploration of this compound in the field of materials science. Its rigid, rod-like structure and polarized electronic nature make it an attractive candidate for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. chembk.com Researchers are actively investigating how the incorporation of this molecule into larger polymeric or supramolecular assemblies can influence the bulk properties of the resulting materials.

Furthermore, the compound serves as a model system for studying fundamental chemical phenomena. For example, the presence of multiple hydrogen bond accepting sites (the nitrile nitrogen and the π-system of the alkyne and aromatic rings) makes it a subject of interest in studies of non-covalent interactions, such as hydrogen bonding. chemicalbook.com Infrared-ultraviolet (IR-UV) double resonance spectroscopy has been employed to study the water complexes formed with the related compound, 4-ethynylbenzonitrile, providing insights into the nature of these interactions. chemicalbook.com

The synthesis of this compound itself is also an area of active research, with efforts focused on developing more efficient and environmentally benign synthetic routes. A common method for its preparation involves the Sonogashira coupling of a protected acetylene (B1199291) with an aryl halide, followed by deprotection. Another reported method involves the reaction of phenylacetylene (B144264) with benzoyl chloride, followed by a cyanation reaction. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUBQICKOVCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381321 | |

| Record name | 4-(2-phenyleth-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29822-79-5 | |

| Record name | 4-(2-phenyleth-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Phenyleth 1 Ynyl Benzonitrile

Established Synthetic Pathways to 4-(2-Phenyleth-1-ynyl)benzonitrile

The synthesis of this compound is primarily achieved through well-established reactions that construct the core arylalkyne structure and incorporate the essential nitrile functional group.

Condensation Reactions for Alkyne and Nitrile Moiety Introduction

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. In the context of this compound, these reactions can be strategically employed for the introduction of both the alkyne and nitrile functionalities.

One conceptual approach involves the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone. researchgate.net For instance, the condensation of a substituted phenylacetonitrile (B145931) with a suitable benzaldehyde (B42025) derivative could theoretically lead to the formation of the desired carbon-carbon double bond, which could then be further manipulated to form the alkyne. However, direct condensation to form the alkyne is less common.

More frequently, condensation reactions are utilized to build precursors. For example, a Dieckmann condensation can be used to form cyclic β-keto esters, which are versatile intermediates. researchgate.net While not a direct route to the target compound, such cyclization reactions are crucial in the synthesis of complex molecular frameworks that could be precursors to derivatives of this compound.

Cross-Coupling Reactions in the Synthesis of Arylalkynes and Related Structures

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the synthesis of arylalkynes, including this compound. wikipedia.orgnih.gov The Sonogashira coupling reaction stands out as the premier method for forming the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. wikipedia.org For the synthesis of this compound, the reaction would involve coupling 4-halobenzonitrile with phenylacetylene (B144264).

Table 1: Key Components of the Sonogashira Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | CuI |

| Base | Neutralizes the hydrogen halide byproduct | Triethylamine, Diethylamine |

| Solvent | Provides the reaction medium | THF, DMF |

The reaction is typically conducted under mild, anaerobic conditions to prevent side reactions. organic-chemistry.org The versatility of the Sonogashira reaction allows for its application in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. wikipedia.org

Cyano-Functionalization Approaches for Benzonitrile (B105546) Formation

The introduction of the nitrile group onto the benzene (B151609) ring is a critical step in the synthesis of this compound. Several methods can be employed for this cyano-functionalization.

One common method is the Sandmeyer reaction, where an aryl diazonium salt, derived from the corresponding aniline, is treated with a copper(I) cyanide. This classic reaction provides a reliable route to aryl nitriles.

Another approach involves the direct cyanation of an aryl halide. This can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, often in the presence of a palladium or nickel catalyst.

Furthermore, the conversion of other functional groups into a nitrile is also a viable strategy. For example, an aldehyde can be converted to an oxime, which is then dehydrated to yield the nitrile. ncert.nic.in Similarly, amides can be dehydrated to form nitriles. chemistrysteps.com A method for synthesizing benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride has been described as a particularly advantageous approach. rsc.orgresearchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of novel and green chemistry approaches.

One area of focus is the development of solvent-free or "neat" reaction conditions. For example, the Knoevenagel condensation of phenylacetonitrile with 4-methoxybenzaldehyde (B44291) has been successfully carried out using neat powdered potassium hydroxide (B78521) at room temperature. researchgate.net This approach minimizes waste and simplifies the purification process.

The use of ionic liquids as recyclable reaction media and catalysts is another promising green strategy. rsc.orgresearchgate.net Ionic liquids can act as both the solvent and catalyst, and their non-volatile nature makes them easy to recover and reuse. rsc.orgresearchgate.net For instance, a novel green synthetic route for benzonitrile has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent. rsc.org This method avoids the use of metal salt catalysts and simplifies the separation process. rsc.org

Catalytic Systems for the Efficient Synthesis of this compound and its Analogs

The efficiency of the synthesis of this compound and its analogs is heavily reliant on the choice of the catalytic system. For the key Sonogashira coupling step, significant research has been dedicated to optimizing the palladium and copper catalysts.

Table 2: Catalytic Systems for Sonogashira Coupling

| Catalyst System | Description | Advantages |

| Pd/C and Cu₂O on Alumina (B75360) | A heterogeneous catalyst system used in flow chemistry. rsc.org | Allows for continuous production and easier catalyst separation. rsc.org |

| Copper-catalyzed aerobic oxidative N-incorporation | A novel method for converting terminal alkynes to alkenyl nitriles using a copper catalyst and oxygen. rsc.org | Uses an inexpensive catalyst and a green oxidant. rsc.org |

| Fe₃O₄@PDA-Cys@Cu | A heterogeneous copper catalyst immobilized on cysteine-modified polydopamine-coated magnetite nanoparticles. preprints.org | High stability, catalytic activity, and reusability in palladium-free Sonogashira couplings. preprints.org |

| Titanium Chlorido Complexes and Magnesium | Catalytic systems for the cyclotrimerization of benzonitriles. researchgate.net | Active for the cyclotrimerization of benzonitrile and its derivatives. researchgate.net |

Recent advancements include the development of copper-free Sonogashira couplings, which mitigate the environmental concerns associated with copper. organic-chemistry.org Furthermore, heterogeneous catalysts, such as palladium on activated carbon or alumina, offer advantages in terms of catalyst recovery and reuse, particularly in continuous flow systems. rsc.org

For the cyanation step, catalytic systems based on palladium or nickel are commonly employed to facilitate the reaction between aryl halides and cyanide sources. The choice of ligand for the metal catalyst can significantly influence the reaction's efficiency and substrate scope.

Stereoselective and Regioselective Synthesis Considerations for this compound Derivatives

While the core structure of this compound itself does not possess stereocenters, the synthesis of its derivatives often requires careful control over stereoselectivity and regioselectivity.

For instance, if the phenyl ring or the phenylethynyl group is substituted, the position of the substituents (regioselectivity) becomes crucial. In the Sonogashira coupling, the regioselectivity is generally dictated by the position of the halide on the benzonitrile ring.

When synthesizing derivatives with stereocenters, such as those with chiral side chains, stereoselective methods are essential. This could involve the use of chiral catalysts or starting materials. For example, in the synthesis of β-phenethylamine derivatives through Ni/photoredox cross-electrophile coupling of aziridines and aryl iodides, the stereochemistry of the aziridine (B145994) starting material can influence the stereochemistry of the product. ucla.edu

The formation of cis- or trans-isomers in reactions involving double bonds, such as in the synthesis of β-enaminonitriles, also requires careful control of reaction conditions. nih.gov The temperature and choice of base can influence the stereochemical outcome. nih.gov

Scale-Up and Industrial Synthesis Viability of this compound

The industrial production of this compound hinges on the scalability, efficiency, and economic feasibility of the chosen synthetic route. While the Sonogashira coupling is a highly effective laboratory method, its transition to large-scale manufacturing presents several challenges and considerations.

Process Optimization for Scale-Up: For industrial applications, batch processes common in laboratory settings may be adapted or replaced with continuous flow systems. Flow chemistry offers potential advantages for Sonogashira couplings, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher throughput and consistency. rsc.org

Key optimization parameters for industrial synthesis include:

Catalyst Loading and Recovery : Minimizing the amount of expensive palladium catalyst is crucial for economic viability. Research focuses on developing highly active catalysts with low loading requirements. libretexts.org For industrial processes, heterogeneous catalysts are often preferred over homogeneous ones as they can be more easily separated from the product and recycled, reducing costs and metal contamination in the final product. preprints.org For example, palladium supported on materials like alumina has been investigated. rsc.org

Reagent Cost and Availability : The cost of starting materials, particularly the aryl halide, is a significant factor. While 4-iodobenzonitrile (B145841) is more reactive, 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile (B114466) are often more cost-effective for large-scale production. chemsrc.com This may necessitate harsher reaction conditions or more active catalyst systems to achieve high conversion rates.

Solvent Selection and Recycling : The choice of solvent is critical. Factors include reaction performance, cost, environmental impact, and ease of recovery and recycling. Amines like triethylamine, while effective, need to be efficiently recovered. wikipedia.org

Purification : Developing efficient, large-scale purification methods is essential. Crystallization is often a preferred method for final product isolation in industrial settings due to its potential for high purity and scalability.

Gram-Scale Synthesis and Industrial Precedents: The synthesis of related compounds on a gram scale has been reported, indicating the feasibility of scaling up similar reactions. researchgate.net For instance, the cyclotrimerization of various benzonitriles has been successfully performed on a gram scale. researchgate.net Furthermore, industrial processes for other complex nitriles, such as 4-phenylphthalonitrile, have been developed using methods like vapor-phase catalytic ammoxidation, demonstrating that robust industrial routes for functionalized benzonitriles are achievable. scirp.org Patents for the industrial synthesis of other complex benzonitriles describe detailed processes involving acylation, aminolysis, and dehydration steps in large reactors, highlighting the types of unit operations required for commercial production. google.com

Table 2: Industrial Synthesis Considerations

| Factor | Laboratory Scale (e.g., Sonogashira) | Industrial Scale |

|---|---|---|

| Process Type | Typically Batch | Batch or Continuous Flow |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous (e.g., Pd on support) for easier recovery |

| Starting Materials | High-purity, often more reactive (e.g., aryl iodides) | Cost-effective (e.g., aryl chlorides/bromides) |

| Solvent | High-purity, may not be recycled | Focus on recovery, recycling, and environmental impact |

| Purification | Column Chromatography | Crystallization, Distillation |

| Scale | Milligram to gram | Kilogram to Ton |

The viability of industrially producing this compound is strong, provided that the synthesis is carefully optimized. The extensive body of research on Sonogashira couplings and the successful industrialization of processes for other specialty nitriles provide a solid foundation for developing a cost-effective and scalable manufacturing process.

Reactivity and Transformation Mechanisms of 4 2 Phenyleth 1 Ynyl Benzonitrile

Reactions Involving the Ethynyl (B1212043) Group of 4-(2-Phenyleth-1-ynyl)benzonitrile

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a key site for addition and cycloaddition reactions.

Addition Reactions (e.g., Hydroamination, Hydrosilylation)

Hydroamination: The addition of an N-H bond from an amine across the alkyne triple bond is a powerful, atom-economical method for synthesizing enamines and imines. Gold-catalyzed hydroamination has proven effective for internal alkynes. nih.govfrontiersin.org For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is governed by electronic factors. The electron-withdrawing nitrile group makes the adjacent alkyne carbon more electrophilic and susceptible to nucleophilic attack. Gold(I) catalysts, in particular, are known to activate the alkyne, facilitating the nucleophilic addition of an amine. nih.govacs.org The reaction typically proceeds to form a ketimine as the major product. Base-mediated hydroamination presents an alternative to expensive metal catalysts for activating the N-H bond of the amine or the alkyne itself. acs.org

Interactive Data Table: Hydroamination of this compound This table outlines the expected reactants, catalysts, and primary products for the hydroamination reaction. Specific yields are illustrative and depend on precise reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product |

| This compound | Aniline | Gold(I) Complex (e.g., IPrAuCl/AgOTf) | N-(1-phenyl-2-(4-cyanophenyl)vinyl)aniline |

| This compound | Benzylamine | Base (e.g., KOt-Bu) | 1-(4-cyanophenyl)-N-benzyl-2-phenyl-ethanimine |

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the alkyne is a key method for producing vinylsilanes, which are versatile synthetic intermediates. This reaction is typically catalyzed by transition metals, with platinum and ruthenium complexes being common. sigmaaldrich.comwikipedia.org For internal alkynes like this compound, ruthenium catalysts such as [CpRu(MeCN)₃]PF₆ can provide high regio- and stereoselectivity, exclusively forming Z-trisubstituted alkenes via a *trans-addition mechanism. sigmaaldrich.com The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents.

Interactive Data Table: Hydrosilylation of this compound This table shows representative reactants, catalysts, and expected products for the hydrosilylation reaction, highlighting the regio- and stereoselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product (Major Isomer) |

| This compound | Triethylsilane (HSiEt₃) | Karstedt's Catalyst (Pt complex) | Mixture of (E/Z)-4-(1-(triethylsilyl)-2-phenylethenyl)benzonitrile and (E/Z)-4-(2-(triethylsilyl)-2-phenylethenyl)benzonitrile |

| This compound | Triethoxysilane (HSi(OEt)₃) | [Cp*Ru(MeCN)₃]PF₆ | (Z)-4-(2-phenyl-1-(triethoxysilyl)ethenyl)benzonitrile |

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder)

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.govrsc.org This reaction is exceptionally reliable and tolerates a wide variety of functional groups. This compound is an excellent substrate for this transformation, reacting with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a copper(I) source to yield the corresponding 1-(benzyl)-4-(phenyl)-5-(4-cyanophenyl)-1H-1,2,3-triazole. The reaction proceeds under mild conditions, often in aqueous solvent mixtures. nih.govnih.gov

Diels-Alder Reaction: The classical Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) or cyclohexadiene ring. wikipedia.orgmasterorganicchemistry.com For an alkyne to act as a potent dienophile, it typically requires strong electron-withdrawing groups to lower the energy of its LUMO. youtube.comkhanacademy.org While the nitrile group on this compound is electron-withdrawing, diarylacetylenes are generally not highly reactive dienophiles in standard Diels-Alder reactions. The reaction, if it occurs, would be slow and require high temperatures. A variant, the hexadehydro Diels-Alder reaction, utilizes diynes and dieneophiles to form benzyne (B1209423) intermediates, but this is a distinct transformation. wikipedia.org

Interactive Data Table: Cycloaddition Reactions This table summarizes the expected outcomes for cycloaddition reactions involving the ethynyl group.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Click Chemistry (CuAAC) | This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 4-(1-benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)benzonitrile |

| Diels-Alder | This compound | 1,3-Butadiene | High Temperature | Low reactivity, product formation is not favored |

Oxidative and Reductive Transformations

Oxidative Transformations: The alkyne triple bond can be cleaved or functionalized under oxidative conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bond, which upon workup would yield the corresponding carboxylic acids. For this compound, this cleavage would result in benzoic acid and 4-cyanobenzoic acid. Milder oxidation, for instance through electrochemical methods on a graphite (B72142) electrode, can lead to the formation of 1,2-diaroyl-1,2-diarylethylenes. rsc.orgrsc.org Oxidation with certain reagents under controlled conditions can also yield α-diketones (benzils), converting the alkyne to a 1,2-dicarbonyl compound, specifically 1-(4-cyanophenyl)-2-phenyl-ethane-1,2-dione.

Reductive Transformations: The alkyne can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the triple bond completely to an alkane, yielding 4-(2-phenylethyl)benzonitrile. libretexts.org Partial reduction allows for the stereoselective synthesis of alkenes. Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in syn-addition of hydrogen to form the (Z)-alkene, (Z)-4-(2-phenylethenyl)benzonitrile. organicchemistrytutor.commasterorganicchemistry.comkhanacademy.org Conversely, reduction using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) proceeds via an anti-addition mechanism to give the (E)-alkene, (E)-4-(2-phenylethenyl)benzonitrile. organicchemistrytutor.comchadsprep.com

Interactive Data Table: Oxidative and Reductive Transformations of the Ethynyl Group This table details the products resulting from various oxidation and reduction reactions.

| Transformation | Reagent/Catalyst | Product |

| Oxidative Cleavage | 1. O₃, 2. H₂O or 1. KMnO₄ (hot, conc.), 2. H₃O⁺ | 4-Cyanobenzoic acid and Benzoic acid |

| Mild Oxidation | KMnO₄ (cold, neutral) | 1-(4-cyanophenyl)-2-phenylethane-1,2-dione |

| Full Reduction | H₂, Pd/C | 4-(2-Phenylethyl)benzonitrile |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-4-(2-Phenylethenyl)benzonitrile |

| Partial Reduction (trans) | Na, NH₃ (l) | (E)-4-(2-Phenylethenyl)benzonitrile |

Reactions Involving the Nitrile Group of this compound

The nitrile (cyano) group features a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it a target for nucleophiles.

Nucleophilic Additions to the Nitrile

The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the nitrile carbon is a classic method for the synthesis of ketones. ncert.nic.inyoutube.com The reaction of this compound with a Grignard reagent, followed by aqueous acidic workup, yields a ketone. sciencemadness.orglibretexts.org The organometallic reagent adds to the electrophilic nitrile carbon, forming an intermediate imine anion which is then hydrolyzed to the corresponding ketone, leaving the alkyne untouched under typical conditions.

Interactive Data Table: Nucleophilic Addition to the Nitrile Group This table illustrates the synthesis of ketones via Grignard reaction.

| Reactant 1 | Grignard Reagent (R-MgX) | Workup | Product |

| This compound | Methylmagnesium bromide (CH₃MgBr) | H₃O⁺ | 1-(4-(2-phenyleth-1-ynyl)phenyl)ethan-1-one |

| This compound | Phenylmagnesium bromide (PhMgBr) | H₃O⁺ | (4-(2-phenyleth-1-ynyl)phenyl)(phenyl)methanone |

Hydrolysis and Derivatization of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.org The reaction proceeds through an amide intermediate, 4-(2-phenyleth-1-ynyl)benzamide. Vigorous heating under reflux with aqueous acid (e.g., H₂SO₄ or HCl) will protonate the nitrogen, making the carbon more susceptible to attack by water, ultimately yielding 4-(2-phenyleth-1-ynyl)benzoic acid and an ammonium (B1175870) salt. rsc.org Similarly, heating with a strong base (e.g., NaOH) results in the attack of hydroxide (B78521) on the nitrile carbon. After hydrolysis of the intermediate amide, a carboxylate salt (sodium 4-(2-phenyleth-1-ynyl)benzoate) is formed, along with ammonia gas. Acidification of the salt then provides the free carboxylic acid.

Interactive Data Table: Hydrolysis of the Nitrile Group This table outlines the conditions and products for nitrile hydrolysis.

| Reaction Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 4-(2-Phenyleth-1-ynyl)benzamide | 4-(2-Phenyleth-1-ynyl)benzoic acid |

| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | 4-(2-Phenyleth-1-ynyl)benzamide | 4-(2-Phenyleth-1-ynyl)benzoic acid |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings of this compound

The structure of this compound features two distinct phenyl rings, the reactivity of which is governed by the electronic influence of their respective substituents: the cyano group (-CN) and the phenylethynyl group (-C≡C-Ph). These substituents impart different characteristics to each ring, dictating their behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or benzenonium ion. libretexts.org The rate and regioselectivity of the reaction are highly dependent on the nature of the substituents already present on the benzene (B151609) ring. leah4sci.com

The Benzonitrile (B105546) Ring: The cyano group is a potent electron-withdrawing group due to both induction and resonance. This effect deactivates the phenyl ring it is attached to, making it significantly less reactive towards electrophiles than benzene. The deactivation is a result of the destabilization of the positively charged sigma complex. Consequently, electrophilic substitution on this ring requires harsh reaction conditions. The cyano group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.

The predicted outcomes for these reactions are summarized in the table below.

| Ring | Substituent | Electronic Effect | Reactivity toward EAS | Directing Effect |

| A (Benzonitrile) | -CN (Cyano) | Strongly deactivating | Strongly reduced | meta |

| B (Phenyl) | -(C≡C-C₆H₄CN) | Weakly deactivating | Slightly reduced | ortho, para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups. chemistrysteps.com These reactions can proceed through different mechanisms, most commonly the SNAr addition-elimination mechanism or the elimination-addition (benzyne) mechanism. nih.govmasterorganicchemistry.com

The SNAr mechanism requires at least one strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). libretexts.org The electron-withdrawing group is necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com

For the parent molecule this compound, which lacks a suitable leaving group, SNAr reactions are not directly applicable. However, if a derivative, such as 4-fluoro-4'-(phenylethynyl)benzonitrile, were considered, the cyano group would strongly activate the ring towards nucleophilic attack, directing the incoming nucleophile to the para position to displace the fluorine.

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The alkyne and nitrile functionalities make this compound a versatile substrate and ligand in metal-catalyzed reactions and coordination chemistry.

Metal-Catalyzed Transformations

The synthesis of this compound itself is commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling between an aryl halide (like 4-iodobenzonitrile) and a terminal alkyne (phenylacetylene). chemsrc.com Beyond its synthesis, the molecule can participate in several other metal-catalyzed transformations.

Cyclotrimerization: The alkyne unit can undergo [2+2+2] cyclotrimerization catalyzed by various transition metals, such as nickel or rhodium. This reaction would involve three molecules of this compound (or a combination with other alkynes) to form highly substituted benzene derivatives. Nickel complexes, for instance, have been shown to be effective catalysts for the cyclotrimerization of diphenylacetylene (B1204595), a structurally similar compound. rsc.org

Polymerization: As a disubstituted acetylene (B1199291), this compound can be a monomer for polymerization reactions. Transition metal catalysts, particularly those based on rhodium(I) and palladium, are known to effectively polymerize substituted acetylenes. mdpi.com These catalysts are often tolerant of various functional groups, including the cyano group, which could lead to the formation of novel polyacetylene materials with specific electronic and optical properties. mdpi.com

Cycloadditions: The alkyne can participate in metal-catalyzed cycloaddition reactions. For example, reactions with species containing silicon-silicon double bonds in the presence of a catalyst can lead to formal [2+2] cycloaddition products. core.ac.ukresearchgate.net

| Reaction Type | Catalyst (Example) | Product Type |

| Cross-Coupling (Synthesis) | Pd/Cu (Sonogashira) | This compound |

| Cyclotrimerization | Ni or Rh complexes | Substituted benzenes |

| Polymerization | Rh(I) or Pd complexes | Substituted polyacetylenes |

Coordination Chemistry

Both the nitrile group and the alkyne moiety can act as ligands, binding to metal centers to form coordination complexes.

Nitrile Coordination: The nitrogen atom of the cyano group has a lone pair of electrons and can coordinate to transition metals. Benzonitrile is a well-known ligand in coordination chemistry, forming stable complexes that are often used as convenient synthetic intermediates, such as in PdCl₂(PhCN)₂. wikipedia.org The nitrile ligands in such complexes are typically labile and can be easily displaced by stronger ligands, making them valuable precursors in catalysis.

Alkyne Coordination: The π-system of the carbon-carbon triple bond can also coordinate to a metal center. In many catalytic cycles, such as cyclotrimerization, the initial step involves the coordination of the alkyne to the metal. Studies on diphenylacetylene have shown that it can coordinate to nickel centers, causing the linear alkyne to bend. rsc.org This coordination activates the alkyne for subsequent reactions.

Supramolecular Interactions and Self-Assembly Propensities of this compound

The rigid, linear geometry and the distinct electronic features of this compound make it an excellent candidate for building well-defined supramolecular structures through non-covalent interactions.

The benzonitrile unit is a key player in directing these interactions. Research on the recognition of benzonitrile derivatives by supramolecular hosts has highlighted the specific interactions this group can engage in. nih.gov

π-π Stacking: The molecule contains two aromatic rings, which can interact favorably with other aromatic systems through π-π stacking. These interactions are crucial for the self-assembly of planar molecules into columnar or layered structures.

C-H···N Interactions: The nitrogen atom of the cyano group is a hydrogen bond acceptor. It can form weak hydrogen bonds with C-H groups from neighboring molecules. nih.gov These directional interactions play a significant role in determining the precise geometry of the resulting supramolecular assemblies.

Dipole-Dipole Interactions: The strong dipole moment of the cyano group can lead to significant dipole-dipole interactions, further contributing to the stability and order of self-assembled structures.

These non-covalent forces can drive the self-assembly of this compound into ordered aggregates in solution or in the solid state. The ability of the benzonitrile fragment to be specifically recognized and bound within the cavities of host macrocycles demonstrates its strong propensity to form key-lock complexes driven by a combination of π-π stacking and C-H···N interactions. nih.gov This behavior is fundamental to crystal engineering and the design of novel materials where precise molecular arrangement is paramount.

Advanced Spectroscopic Characterization of 4 2 Phenyleth 1 Ynyl Benzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 4-(2-phenyleth-1-ynyl)benzonitrile and its derivatives.

Proton (1H) and carbon-13 (13C) NMR spectroscopy provide detailed information about the chemical environment of each nucleus within the molecule.

In the 1H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.3 and 7.7 ppm. rsc.org Specifically, the protons on the phenyl ring bearing the nitrile group often present as two distinct sets of doublets, a characteristic pattern for para-substituted benzene (B151609) rings. rsc.org

The 13C NMR spectrum is equally revealing. rsc.org The quaternary carbons of the ethynyl (B1212043) group are particularly characteristic, with their signals appearing in the range of δ 87 to 94 ppm. rsc.org The nitrile carbon is also readily identifiable, typically resonating around δ 118 ppm. rsc.org The aromatic carbons exhibit a range of chemical shifts depending on their substitution and proximity to the electron-withdrawing nitrile group and the ethynyl bridge. rsc.orgnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further solidifying the structural assignment. nih.gov These techniques are crucial for unambiguously assigning the signals of the often-overlapping aromatic protons and their corresponding carbons.

Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.38-7.39 (m, 3H), 7.54-7.56 (m, 2H), 7.60-7.65 (m, 4H) rsc.org |

| Acetylenic Carbons | 87.71, 93.78 rsc.org |

| Nitrile Carbon | 118.51 rsc.org |

| Aromatic Carbons | 111.47, 122.22, 128.25, 128.50, 129.12, 131.78, 132.04, 132.06 rsc.org |

Note: Spectra are typically recorded in CDCl3. m = multiplet.

While solution-state NMR provides information on the average conformation of molecules, solid-state NMR (ssNMR) can offer insights into the specific conformations and packing arrangements within the crystalline lattice. For molecules like this compound, which can exhibit polymorphism, ssNMR is a powerful tool to distinguish between different crystalline forms. Each polymorph will have a unique set of crystallographic and, consequently, distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This technique is particularly sensitive to the local environment of the carbon and nitrogen nuclei, providing valuable data on the symmetry and electronic structure within the solid state.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

The FT-IR and FT-Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups. rsc.org

The nitrile (C≡N) stretching vibration is a prominent feature in the FT-IR spectrum, typically appearing as a sharp, strong band in the region of 2220-2230 cm-1. rsc.org The ethynyl (C≡C) stretching vibration is also characteristic, though its intensity in the IR spectrum can be variable. It is generally observed in the range of 2200-2210 cm-1. rsc.org Due to the symmetry of the disubstituted alkyne, this mode can be weak in the IR spectrum but often gives a strong signal in the Raman spectrum.

Other notable vibrations include the C-H stretching modes of the aromatic rings (around 3000-3100 cm-1), C=C stretching vibrations within the aromatic rings (typically in the 1400-1600 cm-1 region), and various in-plane and out-of-plane C-H bending vibrations. rsc.orgresearchgate.net

Table 2: Key Vibrational Frequencies (cm-1) for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2227 rsc.org |

| Ethynyl (C≡C) | Stretching | 2209 rsc.org |

| Aromatic C-H | Stretching | ~3056 rsc.org |

| Aromatic C=C | Stretching | ~1593, 1508 rsc.org |

Note: Data obtained from neat or KBr pellet samples.

For a deeper understanding of the vibrational spectra, experimental results are often correlated with theoretical calculations. researchgate.net While harmonic frequency calculations are a good starting point, they often deviate from experimental values. Anharmonic computations, which account for the non-quadratic nature of the potential energy surface, provide a more accurate prediction of vibrational frequencies and can help to explain phenomena such as overtones and combination bands. nih.govresearchgate.netwisc.edu

By comparing the computed anharmonic spectra with the experimental FT-IR and FT-Raman data, a more precise assignment of the observed bands can be achieved. This correlation can also provide insights into the molecular dynamics and the coupling between different vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For conjugated systems like this compound, this technique provides valuable information about the extent of π-conjugation.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the extended conjugated system formed by the two phenyl rings and the ethynyl linker. The presence of the electron-withdrawing nitrile group can influence the energy of these transitions, often leading to a red-shift (a shift to longer wavelengths) compared to the parent diphenylacetylene (B1204595) molecule.

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity and the presence of other substituents on the phenyl rings. This solvatochromism can provide information about the change in the dipole moment of the molecule upon electronic excitation. Studies on related donor-acceptor stilbene (B7821643) derivatives, which also feature a π-conjugated bridge, show that the extent of charge transfer character in the electronic transitions can be significant.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of molecular weight and can shed light on the structure of a compound through the analysis of its fragmentation patterns upon ionization.

For this compound, the molecular formula is C₁₅H₉N. The exact mass of this compound is 203.0735 u. In a typical mass spectrometry experiment, this would be observed as the molecular ion peak [M]⁺.

Upon electron ionization, the molecule would likely exhibit a prominent molecular ion peak at m/z = 203. Key fragmentation could involve the loss of small, stable neutral molecules. For instance, the benzonitrile (B105546) moiety might undergo fragmentation by losing a hydrogen cyanide (HCN) molecule (27 u), a process observed in the fragmentation of benzonitrile itself. This would lead to a fragment ion at m/z = 176. Another potential fragmentation pathway could involve cleavage around the acetylene (B1199291) linker, although the rigidity of the conjugated π-system makes the intact molecular ion likely to be quite stable.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₉N |

| Molecular Weight | 203.24 g/mol |

| Exact Mass | 203.0735 u |

| Predicted Molecular Ion (M⁺) | m/z 203 |

Note: The fragmentation data is based on theoretical predictions and the known behavior of related chemical structures, pending experimental verification.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a material's properties.

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been deposited in public crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

However, analysis of closely related derivatives that have been studied crystallographically can provide insights into the likely solid-state packing of 4-(2-phenyleth-ynyl)benzonitrile. For instance, the crystal structure of 1-benzyl-4-(2-(phenylethynyl)phenyl)-1H-1,2,3-triazole, which contains the phenylethynylphenyl core, was found to crystallize in the monoclinic system. It is common for rigid, aromatic molecules like this compound to pack in a herringbone or pi-stacked fashion to maximize van der Waals forces and π-π interactions between the aromatic rings. The linear nature of the ethynyl linker and the polar cyano group would be significant factors directing the crystal packing arrangement.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

Note: The crystallographic data for the title compound is currently unavailable in the public domain. Further experimental work is required to determine these parameters.

Computational and Theoretical Chemistry Studies of 4 2 Phenyleth 1 Ynyl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of medium to large-sized molecules.

Optimization of Molecular Structure

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-(2-Phenyleth-1-ynyl)benzonitrile, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Theoretical calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to achieve this. researchgate.net The optimized structure of related benzonitrile (B105546) derivatives has been studied, and it is expected that this compound would exhibit a largely planar conformation due to the sp-hybridized acetylene (B1199291) linker and the sp2-hybridized carbons of the aromatic rings. However, some torsional twisting between the phenyl and benzonitrile rings might occur. The comparison of theoretical parameters with experimental data, where available, is crucial for validating the computational model. researchgate.net Discrepancies between gas-phase calculations and solid-state experimental data can often be attributed to intermolecular interactions in the crystal lattice. researchgate.net

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Related Chalcone Derivative researchgate.net

| Parameter | DFT/B3LYP | XRD |

| Bond Length (C=C) | 1.258 Å | 1.224 Å |

| Bond Angle (C-C-C) | 119.99° | 119.6° |

| Dihedral Angle (C-C-C-C) | 179.99° | -163.2° |

Note: This table presents data for a different, but structurally related, molecule to illustrate the comparison between theoretical and experimental values. The actual values for this compound would require specific calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylacetylene (B144264) portion of the molecule, while the LUMO is likely to be centered on the electron-withdrawing benzonitrile moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ^2 / (2η) where μ is the electronic chemical potential (μ = -χ).

These descriptors, derived from DFT calculations, offer a theoretical framework for predicting how this compound will interact with other chemical species. ajchem-a.com

Table 2: Calculated Reactivity Indices for a Generic Molecule

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | - | -6.5 |

| LUMO Energy | - | -2.1 |

| Energy Gap | E_LUMO - E_HOMO | 4.4 |

| Ionization Potential | -E_HOMO | 6.5 |

| Electron Affinity | -E_LUMO | 2.1 |

| Electronegativity | (I+A)/2 | 4.3 |

| Chemical Hardness | (I-A)/2 | 2.2 |

Note: These are example values and the actual values for this compound would need to be calculated specifically.

Ab Initio and Semi-Empirical Methods in Conformational Analysis and Energetics

While DFT is widely used, other computational methods also play a role in understanding molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. These methods can provide highly accurate results, particularly for smaller molecules, but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to very large molecular systems.

For this compound, these methods can be employed for conformational analysis to explore the potential energy surface and identify different stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and the rotational freedom around the single bonds. Energetics studies can provide insights into the relative stabilities of different isomers or conformers.

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motion and interactions in solution or in the condensed phase.

For this compound, MD simulations could be used to investigate its behavior in different solvents. This would involve studying the solute-solvent interactions, the local solvent structure around the molecule, and the dynamics of solvation. Such simulations can reveal the formation of specific arrangements, such as antiparallel configurations of benzonitrile molecules in the liquid state, driven by Coulombic interactions between the nitrile group and hydrogen atoms of neighboring molecules. acs.org Studies on neat benzonitrile have shown that collective reorientation is slower than single-molecule reorientation, a phenomenon attributed to these local structures. acs.org MD simulations of liquid benzonitrile have also been used to study hydrogen bond formation and molecular stacking. researchgate.net These insights into the behavior of the parent benzonitrile can be extrapolated to understand the intermolecular interactions of this compound in condensed phases.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate the theoretical models.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. researchgate.net It is common for calculated vibrational frequencies to be systematically overestimated compared to experimental values, and scaling factors are often applied to improve the agreement. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. arxiv.org Comparing the predicted chemical shifts with experimental data provides a stringent test of the accuracy of the calculated molecular structure and electronic environment.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This allows for the assignment of electronic transitions and can provide insights into the nature of the excited states, such as the presence of intramolecular charge transfer.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule researchgate.net

| Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| 3077 | 3089 | C-H stretching |

| 2225 | 2240 | C≡N stretching |

| 1605 | 1610 | C=C stretching |

Note: This table shows representative data for a related molecule. Specific calculations are needed for this compound.

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications

Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built using a set of known compounds and their properties and can then be used to predict the properties of new, untested molecules. For a series of benzonitrile derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or electronic properties based on calculated molecular descriptors. nih.gov

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, including property prediction. mit.edu ML models, such as neural networks, can be trained on large datasets of molecules and their properties to learn complex structure-property relationships. researchgate.net These models can then predict the properties of new molecules with high accuracy and at a fraction of the cost of experimental measurements or high-level quantum chemical calculations. mit.eduaalto.fi For this compound, ML models could be used to predict a wide range of properties, from fundamental quantum mechanical properties to more complex biological activities, by leveraging data from large chemical databases. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Phenyleth 1 Ynyl Benzonitrile Derivatives

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric landscape of 4-(2-Phenyleth-1-ynyl)benzonitrile derivatives can be finely tuned by the introduction of various substituents on either of the two phenyl rings. These modifications directly influence the molecule's electron density distribution, molecular geometry, and intermolecular interactions.

The electronic properties of these derivatives are particularly sensitive to the nature of the appended functional groups. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). For instance, in related π-conjugated systems, the presence of strong donor-acceptor pairs can lead to a smaller HOMO-LUMO gap, which is a desirable feature for applications in nonlinear optics. nih.gov

The position of the substituent also plays a crucial role. Substituents at the para position of the phenyl rings tend to exert a more pronounced electronic effect due to direct resonance delocalization across the phenylethynyl bridge. In contrast, meta substituents have a more inductively dominated effect.

Steric effects, primarily arising from the size and conformation of the substituents, can influence the planarity of the molecule. Bulky groups can induce torsional strain, leading to a non-planar conformation. This, in turn, can disrupt the π-conjugation along the molecular backbone, affecting the electronic and optical properties. For example, in the context of kinase inhibitors, the steric hindrance introduced by certain substituents can dictate the binding affinity and selectivity of the molecule for the target protein.

The interplay of electronic and steric effects is summarized in the table below, illustrating the expected impact of common substituents on the properties of this compound derivatives.

| Substituent | Position | Expected Electronic Effect | Expected Steric Effect |

| -OCH3 | para | Electron-donating (resonance) | Moderate |

| -NO2 | para | Electron-withdrawing (resonance) | Moderate |

| -Cl | para | Electron-withdrawing (inductive) | Minimal |

| -tBu | para | Weakly electron-donating (inductive) | High |

| -NH2 | meta | Electron-donating (inductive) | Low |

| -CF3 | meta | Strong electron-withdrawing (inductive) | Moderate |

Rational Design Strategies for Modifying this compound Functionality

The insights gained from SAR and SPR studies have paved the way for the rational design of this compound derivatives with tailored functionalities. These strategies are often guided by the specific requirements of the target application, be it in medicinal chemistry, materials science, or molecular electronics.

One of the primary design strategies involves the modulation of electronic properties through the judicious placement of EDGs and EWGs. For applications in nonlinear optics, a "push-pull" system is often engineered, where a strong electron donor is placed on one phenyl ring and a potent electron acceptor on the other. This arrangement enhances the intramolecular charge transfer character of the molecule, leading to a larger second-order nonlinear optical response.

Another key strategy is the optimization of molecular geometry and intermolecular interactions . In the context of drug design, for example, substituents can be introduced to improve the binding affinity and selectivity of the molecule for a specific biological target. This can be achieved by introducing groups that can form favorable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the active site of a protein.

Pharmacophoric hybridization is another powerful design approach where the this compound core is combined with other known bioactive scaffolds. This can lead to the development of hybrid molecules with enhanced potency or a dual mode of action.

Finally, solubility and bioavailability are critical considerations in the design of derivatives for biological applications. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance the aqueous solubility of the molecule, which is often a prerequisite for effective drug delivery.

| Design Strategy | Objective | Example Modification |

| Electronic Tuning | Enhance nonlinear optical properties | Introduce a -N(CH3)2 group on one ring and a -CN group on the other. |

| Geometric Optimization | Improve protein binding affinity | Add a hydroxyl group to facilitate hydrogen bonding in an active site. |

| Pharmacophoric Hybridization | Create a dual-action therapeutic | Link the core to a known anti-inflammatory agent. |

| Solubility Enhancement | Increase bioavailability | Incorporate a carboxylic acid moiety. |

Mechanistic Insights from SAR and SPR Studies in Targeted Applications

While specific mechanistic studies on this compound itself are not extensively documented in the public domain, the SAR of closely related compounds provides valuable insights into its potential mechanisms of action in various applications.

In the context of kinase inhibition , the phenylethynyl scaffold can act as a rigid linker that positions key pharmacophoric elements for optimal interaction with the ATP-binding site of the kinase. SAR studies on similar kinase inhibitors have shown that substituents on the phenyl rings can modulate the inhibitor's potency and selectivity by forming specific interactions with amino acid residues in the active site. For example, a hydrogen bond donor or acceptor at a specific position can anchor the inhibitor in the binding pocket, leading to a more stable complex and enhanced inhibitory activity.

In the realm of molecular electronics , the this compound core can function as a molecular wire. The electronic properties of the molecule, which can be tuned by substituents, will directly influence its charge transport characteristics. The mechanism of charge transport, whether it is through-bond tunneling or hopping, will be dependent on the length of the molecule, the energy levels of the frontier molecular orbitals, and the electronic coupling with the electrodes.

The following table summarizes the potential mechanistic roles of this compound derivatives in different applications, as inferred from SAR and SPR principles.

| Application | Potential Mechanism | Key Structural Features |

| Kinase Inhibition | Competitive binding to the ATP pocket | Substituents for specific interactions with amino acid residues |

| Molecular Electronics | Charge transport through the π-conjugated system | Tunable HOMO-LUMO gap for controlled conductivity |

| Biosensing (via SPR) | Molecular recognition and binding to a target analyte | Specific functional groups for selective binding |

Advanced Applications of 4 2 Phenyleth 1 Ynyl Benzonitrile and Functional Materials

Applications in Organic Optoelectronics and Photonics

The extended π-conjugated system of 4-(2-phenyleth-1-ynyl)benzonitrile, formed by the interconnected phenyl and ethynyl (B1212043) groups, imparts favorable electronic and photophysical properties. This makes it a candidate for use in various organic optoelectronic and photonic applications. One general application of this compound is as an intermediate in the synthesis of organic photoelectric materials chembk.com.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Two-Photon Absorption (TPA) Materials and Nonlinear Optics

Two-photon absorption is a nonlinear optical process with applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section (σ2) is a key parameter that quantifies the efficiency of this process. While specific σ2 values for this compound are not explicitly documented in the reviewed literature, studies on structurally similar compounds provide insights.

Research on benzonitrile (B105546) and its derivatives has shown that the substitution pattern on the benzene (B151609) ring significantly influences TPA properties researchgate.net. For instance, a study on 2,3,4,5-tetraphenyl-1H-pyrrole derivatives with benzonitrile substitution demonstrated that the position of the benzonitrile group affects the intramolecular charge transfer and enhances the TPA cross-sections researchgate.net. In a comparative study of benzonitrile, styrene, and phenylacetylene (B144264), the TPA cross-sections were found to be of a similar magnitude (approximately 10² GM), highlighting the importance of the phenyl-alkyne framework researchgate.net. Theoretical and experimental work on various chromophores has shown that extending the π-conjugation length and incorporating donor-acceptor structures, a characteristic feature of this compound, are effective strategies for enhancing TPA cross-sections ucf.edubgsu.edu.

Role in Liquid Crystalline Materials and Display Technologies

The rigid, rod-like shape of this compound is a key characteristic for the formation of liquid crystalline phases. Tolane derivatives (compounds containing a diphenylethyne core) are known to exhibit liquid crystalline properties, and the introduction of a terminal cyano group, as in this compound, is a common strategy to induce or enhance mesophase stability and dielectric anisotropy, which are crucial for display applications.

Studies on 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which have a similar core structure, have shown that these compounds can exhibit a wide nematic phase temperature range, high optical anisotropy (Δn), and acceptable dielectric anisotropy (Δε) mdpi.comdntb.gov.ua. These properties are highly desirable for liquid crystal displays (LCDs), particularly for applications requiring fast response times, such as in blue phase liquid crystal displays mdpi.comdntb.gov.ua. While direct experimental evidence for the liquid crystalline behavior of this compound is not available, its structural analogy to known liquid crystalline materials suggests its potential as a component in liquid crystal mixtures.

Intermediates in Fine Chemical Synthesis and Pharmaceutical Research

The chemical reactivity of the cyano and ethynyl groups, combined with the stable aromatic backbone, makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and advanced polymers.

Precursors for Bioactive Molecules and Drug Discovery (e.g., HIV-1 capsid inhibitors)

The development of novel antiviral agents is a critical area of pharmaceutical research. One such agent is GSK3640254, a next-generation inhibitor of HIV-1 maturation nih.gov. This molecule acts by disrupting the normal processing of the viral Gag polyprotein, a crucial step in the viral life cycle researchgate.netviivhealthcare.comnih.gov. While the detailed synthesis of GSK3640254 is proprietary, the structural components of such complex molecules often rely on versatile building blocks. Although a direct synthetic link is not publicly disclosed, the structural motifs within this compound are relevant to the construction of complex aromatic and heterocyclic systems found in many pharmaceutical compounds. For instance, other benzonitrile derivatives serve as key intermediates in the synthesis of drugs like Letrozole clinicaltrials.gov.

Building Blocks for Advanced Polymeric Materials

Conjugated polymers are a class of materials with unique electronic and optical properties that make them suitable for a wide range of applications, including sensors, printed electronics, and photovoltaics. The phenylethynyl moiety is a common building block in the synthesis of these polymers. While there are no specific reports on the polymerization of this compound, its structure suggests it could be used as a monomer in the synthesis of polymers like poly(p-phenylenevinylene) (PPV) and other conjugated polymers. The rigid nature of the phenylethynyl unit can impart desirable properties to the resulting polymer, such as thermal stability and high charge carrier mobility.

Sensing and Recognition Technologies Based on this compound Scaffolds

The unique electronic and structural characteristics of this compound, featuring a linear, rigid framework and a terminal polar nitrile group, make it an intriguing candidate for the development of advanced sensing and recognition technologies. While direct, extensive research focusing solely on this compound as a sensing scaffold is not widely documented, the foundational principles of molecular recognition and the known properties of its structural components suggest significant potential in this area. The core structure can be functionalized to create selective receptors for various analytes, and its inherent fluorescence properties can be modulated for signal transduction.

The primary strategies for employing scaffolds like this compound in sensing applications revolve around host-guest chemistry and the modulation of the molecule's photophysical properties upon interaction with a target analyte. The nitrile group, with its lone pair of electrons and ability to participate in hydrogen bonding and other non-covalent interactions, can act as a binding site for specific ions or molecules. Furthermore, the phenylethynyl backbone provides a rigid and conjugated system that is sensitive to environmental changes, making it an excellent platform for fluorescent chemosensors.

Research on closely related compounds, such as derivatives of 1,4-bis(phenylethynyl)benzene (BPEB), has demonstrated the viability of the phenylethynyl scaffold in sensing applications. For instance, functionalized BPEB derivatives have been successfully employed as highly sensitive fluorescent film sensors for the detection of HCl vapor, with detection limits reaching parts-per-billion levels. nih.govfigshare.com These sensors operate on the principle of fluorescence quenching or enhancement upon interaction with the analyte. The introduction of specific recognition units onto the phenylethynyl backbone allows for the selective detection of various analytes.

Moreover, the benzonitrile moiety itself is a key component in molecular recognition. Supramolecular macrocycles have been designed to precisely recognize and bind benzonitrile derivatives through a combination of π-π stacking and hydrogen bonding interactions. nih.gov This "key-lock" mechanism highlights the potential for developing highly selective recognition systems based on the benzonitrile functional group. nih.gov In such a system, the this compound could act as the "key" to be recognized by a larger host molecule, or its scaffold could be incorporated into a larger host designed to recognize other guest molecules.

The development of sensors based on the this compound scaffold would likely involve the following approaches:

Fluorescent Chemosensors: Modification of the phenyl rings with specific binding sites for target analytes. The binding event would alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence intensity or wavelength.

Colorimetric Sensors: The introduction of chromogenic moieties that undergo a visible color change upon interaction with an analyte.

Host-Guest Systems: Incorporation of the this compound structure into larger macrocyclic hosts or using the molecule itself as a guest to be selectively recognized by a synthetic receptor.

While specific data tables on the sensing performance of this compound are not available due to the lack of direct studies, the table below summarizes the potential sensing applications based on the properties of its core structure and related compounds.

| Potential Analyte | Proposed Sensing Mechanism | Potential Signal Output | Relevant Research on Analogous Compounds |

| Metal Ions | Coordination with the nitrile group or other introduced ligands. | Fluorescence quenching or enhancement. | Research on various benzonitrile-containing ligands for metal ion sensing. |

| Anions | Hydrogen bonding interactions with the nitrile group or other H-bond donors. | Changes in absorption or fluorescence spectra. | Studies on anion recognition by thiourea (B124793) and other receptors containing nitrile groups. |

| Neutral Molecules | Host-guest interactions within a functionalized scaffold. | Displacement of a fluorescent guest or modulation of the host's fluorescence. | Supramolecular chemistry of calixarenes and other hosts with aromatic guests. nih.gov |

| Volatile Organic Compounds (VOCs) | Adsorption onto a thin film of a functionalized derivative, leading to changes in the film's photophysical properties. | Fluorescence quenching or solvatochromic shift. | Sensing of organic vapors using thiazolothiazole derivatives. nih.gov |

It is important to underscore that the above table represents a forward-looking perspective on the potential applications of this compound in sensing and recognition technologies. Future research in this area would be necessary to synthesize and characterize specific sensors based on this scaffold and to evaluate their performance in terms of sensitivity, selectivity, and response time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Phenyleth-1-ynyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, Wittig-type olefination, or click chemistry. For example, Sonogashira coupling between 4-bromobenzonitrile and phenylacetylene derivatives requires palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in an inert atmosphere. Reaction optimization involves solvent selection (e.g., THF vs. DMF), temperature control (60–80°C), and stoichiometric ratios of alkyne to aryl halide . Yield improvements (>80%) are achieved by scavenging side products with molecular sieves or activated charcoal.

Q. How can researchers safely handle hazardous intermediates during synthesis?

- Methodological Answer : Hazardous intermediates (e.g., azides, cyanides) require rigorous risk assessments, including evaluation of toxicity, flammability, and reaction exothermicity. Safety protocols include:

- Using fume hoods and personal protective equipment (PPE).

- Quenching reactive intermediates in situ (e.g., azides with sodium nitrite).

- Referencing guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for waste disposal .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The benzonitrile group acts as an electron-withdrawing moiety, polarizing the alkyne for nucleophilic attack. Steric hindrance from the phenylethynyl group can slow down reactions like Suzuki-Miyaura coupling. Computational modeling (DFT) predicts reaction pathways, while Hammett constants quantify electronic effects. Experimental validation involves comparing reaction rates with para- and meta-substituted analogs .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from approximations in DFT models (e.g., basis set selection). Mitigation strategies include:

- Using hybrid functionals (e.g., B3LYP) with dispersion corrections.

- Cross-validating with experimental techniques (e.g., X-ray crystallography for structural confirmation, Raman spectroscopy for vibrational modes) .

- Adjusting solvent effects in simulations using the Polarizable Continuum Model (PCM) .

Q. How can researchers optimize photophysical properties for OLED applications?

- Methodological Answer : The compound’s π-conjugated system enables thermally activated delayed fluorescence (TADF). Key steps:

- Synthesizing derivatives with electron-donating/withdrawing groups (e.g., carbazole, phenoxazine) to tune HOMO-LUMO gaps.

- Measuring photoluminescence quantum yields (PLQY) in thin films vs. solution.